ethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate, also known as EDCMC, is a compound of significant interest in the field of scientific research. EDCMC is a versatile and multifunctional compound, with applications in a wide range of scientific research fields, ranging from drug discovery to materials science.
Scientific Research Applications
Ethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate has a wide range of applications in scientific research, including drug discovery, materials science, and biochemistry. In drug discovery, this compound is used as a tool to identify novel bioactive compounds. In materials science, this compound is used to synthesize new materials with unique properties. In biochemistry, this compound is used to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate is not yet fully understood. However, it is believed that this compound binds to certain proteins and enzymes, altering their structure and function. This binding is thought to be mediated by hydrogen bonding and van der Waals interactions between this compound and the target protein or enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still largely unknown. However, it is believed that this compound may have a variety of effects on the body, including anti-inflammatory, anti-cancer, and antifungal effects. This compound may also have an effect on the metabolism of certain compounds, such as fatty acids and carbohydrates.
Advantages and Limitations for Lab Experiments
The main advantage of using ethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate in laboratory experiments is its versatility and multifunctional nature. This compound can be used in a wide range of scientific research applications, from drug discovery to materials science. However, this compound is also limited in its use in lab experiments due to its complex synthesis process and its lack of well-defined biochemical and physiological effects.
Future Directions
The future of ethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate research is promising. In the future, this compound may be used to develop new drugs and materials, as well as to study enzyme inhibition and protein-ligand interactions. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound. Finally, new methods of synthesis need to be developed to make this compound more accessible for use in lab experiments.
Synthesis Methods
The synthesis of ethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate is a multi-step process that begins with the reaction of 5-chloro-2-methylthiophene-2-carboxylic acid with ethyl bromoacetate in the presence of a base. This reaction results in the formation of the ethyl ester of 5-chloro-2-methylthiophene-2-carboxylic acid. This ester is then reacted with 2,5-dichlorobenzamidine in the presence of a base to form this compound.
properties
IUPAC Name |
ethyl 5-[(2,5-dichlorobenzoyl)amino]-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-3-21-15(20)13-8(2)6-12(22-13)18-14(19)10-7-9(16)4-5-11(10)17/h4-7H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSZLYFHJMYESM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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